molecular formula C11H9NO3S2 B12433356 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12433356
M. Wt: 267.3 g/mol
InChI Key: YEJUJHJJZCVXBL-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one is a novel synthetic compound belonging to the class of rhodanine derivatives, specifically designed as a potent inhibitor of the enzyme tyrosinase for anti-melanogenesis research . Its core structure features a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is a critical pharmacophore known to compete with the native substrate for binding in the active site of tyrosinase . Research on highly analogous compounds has demonstrated that this class of molecules functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway . In vitro studies using B16F10 murine melanoma cells with similar (Z)-benzylidene-thiazolidinone analogs have shown significant suppression of cellular tyrosinase activity and melanin production, without exhibiting perceptible cytotoxicity at effective concentrations . Furthermore, compounds featuring specific hydroxyl and methoxy substituents on the benzylidene ring have exhibited exceptional radical scavenging activity against reactive oxygen species (ROS) such as DPPH and ABTS+, which can contribute to their anti-melanogenic effects by mitigating oxidative stress-induced pigmentation . The primary value of this compound for researchers lies in its application as a highly active chemical probe for investigating the mechanisms of skin hyperpigmentation and for screening potential therapeutic and cosmetic agents targeting disorders like melasma and age spots . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJUJHJJZCVXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deep Eutectic Solvents (DES)

ʟ-Proline-based DES (ʟ-proline:glycine, 1:2) enables catalyst-free synthesis at 60°C for 1 hour, yielding 63% of the target compound. The DES acts as both solvent and catalyst, stabilizing the transition state through hydrogen bonding. This method eliminates toxic solvents and simplifies purification, as the product precipitates upon water addition.

Solvent-Free Methods

Glycine-catalyzed reactions under microwave irradiation (400 W, 4 minutes) achieve 63–79% yields without solvents. The absence of solvents reduces purification steps and minimizes hazardous waste.

Nanoparticle Catalysis

ZnO nanobelts (5 mol%) catalyze the reaction at 90°C, yielding 90% in 10 minutes. The nanoparticles are recyclable for up to five cycles without loss of activity, underscoring their industrial potential.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Advantages Disadvantages
Classical Knoevenagel Acetic acid, NaOAc, reflux 2–20 h 63–95% High yield; well-established Long duration; solvent toxicity
Microwave (Glycine) Solvent-free, 400 W, glycine 4–5 min 71–92% Rapid; energy-efficient Requires specialized equipment
Ultrasound Water, triethylamine, 35 kHz 3–18 min 95% Solvent-free; low energy Limited scalability
DES (ʟ-Proline/Glycine) 60°C, catalyst-free 1 h 63% Eco-friendly; easy purification Moderate yield
ZnO Nanoparticles 90°C, 5 mol% catalyst 10 min 90% Recyclable; high surface area Nanoparticle synthesis required

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzylidene derivatives.

Scientific Research Applications

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative with a unique structure featuring a thiazolidine ring, a thioxo group, and a benzylidene moiety substituted with hydroxyl and methoxy groups. The presence of these groups enhances its solubility and potential reactivity, making it a candidate for various applications.

Potential Applications

This compound has potential applications in several fields:

  • Biological Activities this compound exhibits various biological activities.
  • Cosmetics New cosmetic products undergo thorough investigations for safety and effectiveness before being introduced to the market . Experimental design techniques are employed to optimize formulations, evaluating physical, sensory, and moisturizing properties .
  • Pharmaceuticals Assessing the bioavailability of drug molecules is crucial for understanding the efficiency of dosage forms, but it is challenging to determine drug concentration in the skin layers following topical application . Real-time measurement of molecules in the skin layer has become obligatory .
  • Tyrosinase Inhibition (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) demonstrated a greater inhibitory effect and potency than kojic acid, a widely known tyrosinase inhibitor . In vivo studies confirmed its skin depigmentation effect by significantly reducing UVB-induced melanogenesis in HRM2 hairless mice .

Structural Similarity and Activities

Several compounds share structural similarities with this compound:

Compound NameUnique Features
5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-oneExhibits strong antioxidant activity
5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-onePotent tyrosinase inhibitors
4-Methoxybenzylidene rhodanineKnown for antimicrobial properties

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Thiazolidin-4-one derivatives with benzylidene substituents are a prolific area of research due to their tunable pharmacophores. Below, we compare the target compound with structurally and functionally analogous molecules.

Structural Variations and Substituent Effects
Compound Name Substituents on Benzylidene Ring Key Structural Features Biological Activity
Target Compound 2-hydroxy, 5-methoxy Ortho-hydroxy, para-methoxy; Z-configuration Not explicitly reported
5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (3a) 4-methoxy Para-methoxy; high yield (85%) Aldose reductase inhibition
5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) 3-hydroxy, 4-methoxy Meta-hydroxy, para-methoxy; Z-configuration Tyrosinase inhibition (IC₅₀: 0.45 µM)
5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (MHY695) 3-ethoxy, 4-hydroxy Ethoxy at meta, hydroxy at para Pro-apoptotic in colon cancer cells
5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one 4-chloro Para-chloro; crystallized in DMSO Pharmacophore for drug design

Key Observations :

  • Hydroxy and Methoxy Positioning : The target compound’s 2-hydroxy-5-methoxy substitution is distinct from common analogs like 4-methoxy (3a) or 3-hydroxy-4-methoxy (5-HMT). Ortho-hydroxy groups may enhance hydrogen bonding with biological targets, while para-methoxy substituents often improve lipophilicity .
  • Halogen vs.

Yield Comparison :

  • 5-(4-Methoxybenzylidene) (3a): 85% yield .
  • 5-(3-Fluorobenzylidene): 61% yield .
Physicochemical and Drug-Likeness Properties

Predicted parameters (SwissADME ):

Compound LogP Water Solubility (ESOL) Bioavailability Score
Target Compound ~2.5* Moderate 0.55
5-[4-(tert-Butyl)cyclohexylidene] analog 4.2 Poor 0.55
5-HMT 2.1 Good 0.56

*Estimated based on structural similarity.

  • The target compound’s ortho-hydroxy group may reduce LogP compared to tert-butyl derivatives, improving solubility .

Biological Activity

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one (referred to as "the compound") is a thiazolidinone derivative notable for its diverse biological activities. This compound features a thiazolidine ring, a thioxo group, and a unique benzylidene moiety substituted with hydroxyl and methoxy groups, which enhance its solubility and reactivity. This article reviews the biological activities associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.

  • Molecular Formula : C11H9NO3S2
  • Molecular Weight : 267.3 g/mol
  • Melting Point : Not specified in available literature.

The presence of hydroxyl and methoxy groups contributes significantly to the compound's reactivity and biological potential.

1. Antioxidant Activity

The antioxidant activity of the compound has been evaluated using various assays, including the TBARS assay for lipid peroxidation. The compound demonstrated significant inhibition of lipid peroxidation, suggesting its potential as an antioxidant agent.

CompoundEC50 (µM)Activity Description
This compound0.058High antioxidant activity
5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one0.565Moderate antioxidant activity
5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one0.708Lower antioxidant activity

2. Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties against various cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in several cancer types, including breast and lung cancers.

Cell LineIC50 (µM)Activity Description
MCF-7 (breast cancer)1.50Comparable to doxorubicin
A549 (lung cancer)11.73Significant cytotoxicity
HT-29 (colon cancer)0.31High anticancer activity

In a comparative study, derivatives of thiazolidinone compounds were found to be more effective than standard chemotherapeutics in certain cases, indicating the potential for developing new cancer therapies based on this scaffold .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Case Studies

A recent study focused on the synthesis and biological evaluation of various rhodanine derivatives, including our compound, found that modifications in the benzylidene moiety significantly affected their biological activities . The study concluded that compounds with hydroxyl or methoxy substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • Hydroxyl and Methoxy Substituents : Enhance solubility and reactivity.
  • Thiazolidine Ring : Essential for biological activity.

These features suggest that further modifications could lead to compounds with even greater efficacy against specific biological targets.

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